Molecular structure and reactivity profile of 4-Chloro-8-methylquinoline-3-carbonitrile
Molecular structure and reactivity profile of 4-Chloro-8-methylquinoline-3-carbonitrile
An In-depth Technical Guide to the Molecular Structure and Reactivity of 4-Chloro-8-methylquinoline-3-carbonitrile
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a "privileged" scaffold, a recurring motif in a multitude of biologically active compounds and functional materials.[1] Its rigid, planar structure and the presence of a basic nitrogen atom provide a unique framework for molecular recognition and interaction. This guide delves into a specific, highly functionalized derivative: 4-Chloro-8-methylquinoline-3-carbonitrile .
The strategic placement of three distinct functional groups—a reactive chloro group at the 4-position, a versatile carbonitrile at the 3-position, and a methyl group at the 8-position—imbues this molecule with a rich and nuanced reactivity profile. The chloro atom acts as a synthetic handle, a readily displaceable leaving group for nucleophilic aromatic substitution, enabling the introduction of diverse molecular fragments. The carbonitrile group is not merely a polar substituent but a chemical chameleon, capable of transformation into amides, carboxylic acids, or amines, and can participate in hydrogen bonding.
This document serves as a technical primer for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the underlying chemical principles governing the molecule's behavior. We will explore its structural and electronic properties, propose a robust synthetic strategy, and map its reactivity, providing field-proven insights into its potential as a pivotal building block for novel chemical entities.
Core Molecular Architecture and Physicochemical Profile
4-Chloro-8-methylquinoline-3-carbonitrile is a solid organic compound whose structure is defined by a bicyclic aromatic system. The core is a quinoline ring, which is essentially a benzene ring fused to a pyridine ring.
The molecule's properties are dictated by the interplay of its substituents:
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4-Chloro Group: An electron-withdrawing group that activates the C4 position for nucleophilic attack, a consequence of stabilization of the Meisenheimer intermediate by the adjacent ring nitrogen.
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3-Carbonitrile Group: A strongly electron-withdrawing and planar group that further enhances the electrophilicity of the C4 position. It serves as a key site for chemical modification.
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8-Methyl Group: An electron-donating group on the carbocyclic ring, which can influence the electron density and potential sites of electrophilic substitution on that ring.
A summary of its key identifiers and computed properties is presented below.
| Property | Value | Source |
| CAS Number | 1334405-50-3 | [2] |
| Molecular Formula | C₁₁H₇ClN₂ | [3] |
| Molecular Weight | 202.64 g/mol | [2][4] |
| Canonical SMILES | CC1=C2C(=CC=C1)C(=C(C=N2)C#N)Cl | [3] |
| InChI Key | OKDNVIMPGYPSIH-UHFFFAOYSA-N | [3] |
| Monoisotopic Mass | 202.02977 Da | [3] |
| Physical Form | Solid (Inferred from related compounds) | [5][6] |
| Storage Conditions | Inert atmosphere, 2-8°C (Recommended for similar chloro-heterocycles) | [2][6] |
Proposed Synthetic Pathway: A Logic-Driven Approach
The proposed workflow begins with a commercially available substituted aniline and proceeds through cyclization and subsequent chlorination.
Caption: Proposed multi-step synthesis of the target compound.
Protocol 1: Synthesis via Gould-Jacobs Cyclization (Hypothetical)
This protocol is a self-validating system; progress can be monitored at each stage via Thin Layer Chromatography (TLC) and the intermediates characterized by standard spectroscopic methods.
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Step A: Condensation.
-
To a round-bottom flask, add 2-Methyl-6-nitroaniline (1.0 eq) and Diethyl (ethoxymethylene)malonate (1.1 eq).
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Heat the mixture at 120-130°C for 2 hours. Monitor the reaction for the disappearance of the aniline starting material by TLC.
-
Causality: This condensation forms the key enamine intermediate, which is primed for cyclization. The excess malonate ensures complete consumption of the aniline.
-
-
Step B: Thermal Cyclization.
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The crude product from Step A is added portion-wise to a flask containing pre-heated Dowtherm A or diphenyl ether (~250°C).
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Maintain the temperature for 30 minutes, then cool. The cyclized product, Ethyl 4-hydroxy-8-methyl-7-nitroquinoline-3-carboxylate, will precipitate.
-
Filter the solid and wash with hexane to remove the high-boiling solvent.
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Causality: The high temperature provides the activation energy needed for the intramolecular electrophilic aromatic substitution that closes the quinoline ring.
-
-
Step C: Amidation and Dehydration to Nitrile.
-
Convert the ethyl ester to a primary amide by heating with aqueous ammonia or via an acid chloride intermediate.
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Dehydrate the resulting amide using a strong dehydrating agent like phosphoryl chloride (POCl₃) or trifluoroacetic anhydride (TFAA) to yield 4-Hydroxy-8-methyl-7-nitroquinoline-3-carbonitrile.
-
-
Step D: Chlorination.
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Reflux the hydroxynitrile from Step C in excess POCl₃, optionally with a catalytic amount of dimethylformamide (DMF), for 4-6 hours.
-
Carefully quench the reaction mixture by pouring it onto crushed ice. The product, 4-Chloro-8-methyl-7-nitroquinoline-3-carbonitrile, will precipitate.
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Causality: POCl₃ effectively replaces the hydroxyl group at the 4-position with a chlorine atom, a standard transformation for activated heterocycles.
-
-
Step E: Reduction and Diazotization.
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Reduce the nitro group to an amine using a standard method, such as SnCl₂ in concentrated HCl.
-
Convert the resulting amino group to the final product via a Sandmeyer-type reaction (diazotization with NaNO₂/acid followed by removal of the diazonium group).
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Reactivity Profile: A Hub for Chemical Diversification
The reactivity of 4-Chloro-8-methylquinoline-3-carbonitrile is dominated by the electrophilic nature of the C4 position and the versatility of the nitrile group.
Nucleophilic Aromatic Substitution (SNAr) at C4
The C4 position is highly susceptible to attack by nucleophiles. The reaction proceeds through a Meisenheimer complex, which is an intermediate stabilized by the electron-withdrawing quinoline nitrogen and the C3-nitrile group. This makes the chloro group an excellent leaving group.
Caption: General mechanism for SNAr at the C4 position. (Note: Actual chemical structure images would replace placeholders in a live document)
Common Nucleophilic Transformations:
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Amination: Reaction with primary or secondary amines (e.g., piperidine, aniline) typically requires mild heating in a polar solvent like ethanol or DMF to yield 4-aminoquinoline derivatives. This is a cornerstone reaction in the synthesis of antimalarial drugs.[8]
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Thiolation: Reaction with thiols (e.g., thiophenol) in the presence of a base (like K₂CO₃ or NaH) readily forms 4-thioether derivatives.
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Alkoxylation/Hydroxylation: Reaction with alkoxides or hydroxides can replace the chloro group, though harsher conditions may be required compared to amination or thiolation.
Protocol 2: Representative SNAr with an Amine Nucleophile
(Adapted from literature on related 4-chloroquinolines[9])
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Setup: In a sealed vial, dissolve 4-Chloro-8-methylquinoline-3-carbonitrile (1.0 eq) in n-butanol or DMF.
-
Addition: Add the desired amine (e.g., N-ethylaniline, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 1.5 eq).
-
Reaction: Heat the mixture to 80-120°C and monitor by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Trustworthiness: This protocol is self-validating. The disappearance of the starting material and the appearance of a new, more polar spot (by TLC) indicates a successful reaction. The identity of the product is then confirmed by NMR and MS analysis.
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Transformations of the 3-Carbonitrile Group
The nitrile group is a robust but highly versatile functional group.
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Hydrolysis:
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To Carboxylic Acid: Vigorous acidic (e.g., refluxing 6M HCl) or basic (e.g., refluxing 20% NaOH) hydrolysis will convert the nitrile to a carboxylic acid, yielding 4-Chloro-8-methylquinoline-3-carboxylic acid.
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To Amide: Milder, controlled acid hydrolysis (e.g., concentrated H₂SO₄ at room temperature) can stop at the primary amide stage.
-
-
Reduction:
-
The nitrile can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like LiAlH₄ or catalytic hydrogenation under pressure. This introduces a flexible basic side chain.
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Spectroscopic Profile: A Theoretical Fingerprint
No experimental spectra for this specific molecule are publicly available.[3] However, a theoretical profile can be constructed based on the known effects of its constituent functional groups. This predicted data is crucial for guiding the characterization of synthesized material.
| Spectroscopy | Expected Characteristics |
| ¹H NMR | ~9.0 ppm (s, 1H): H2 proton, deshielded by adjacent N and C≡N. ~7.5-8.2 ppm (m, 3H): Aromatic protons on the carbocyclic ring (H5, H6, H7). ~2.6 ppm (s, 3H): Methyl protons at C8. |
| ¹³C NMR | ~150-160 ppm: C4 (attached to Cl) and C8a (bridgehead). ~115-120 ppm: C≡N carbon. ~120-140 ppm: Remaining aromatic carbons. ~18-22 ppm: Methyl carbon. |
| IR (cm⁻¹) | ~2220-2240: Sharp, medium intensity C≡N stretch. ~1550-1620: C=C and C=N aromatic ring stretches. ~1000-1100: C-Cl stretch. ~2900-3000: C-H stretches (aromatic and aliphatic). |
| Mass Spec. | Molecular Ion (M⁺): A prominent peak at m/z 202. Isotopic Pattern: A characteristic M+2 peak at m/z 204 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
Conclusion and Future Outlook
4-Chloro-8-methylquinoline-3-carbonitrile is far more than a static chemical structure; it is a dynamic platform for innovation. Its architecture, featuring a strategically positioned leaving group and a versatile functional handle, makes it an exceptionally valuable intermediate for constructing complex molecular libraries. The insights provided in this guide—from its logical synthesis to its predictable reactivity—are intended to empower researchers to harness its full potential. Whether for developing novel therapeutics, designing functional dyes, or creating new ligands for catalysis, this molecule offers a reliable and adaptable starting point for chemical exploration.
References
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PubChem. 4-chloro-8-methylquinoline-3-carbonitrile. National Center for Biotechnology Information. [Link]
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Youssef, A. M., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1223-1233. [Link]
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PubChem. 4-Chloro-3-methylquinoline. National Center for Biotechnology Information. [Link]
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Quora. How might one synthesis 4-chloro quinoline?. [Link]
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PubChem. 4-Chloroquinolin-8-ol. National Center for Biotechnology Information. [Link]
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Olaru, A., et al. (2011). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Farmacia, 59(4), 486-494. [Link]
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Rlavie. CAS 95104-21-5 | 2-Chloroquinoline-3-Carbonitrile. [Link]
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Higashino, T. (1962). On the reaction of 4-quinazolinecarbonitrile with necleophilic reagents. III. Reaction of 4-quinazoline-carbonitrile with ketones. Chemical & Pharmaceutical Bulletin, 10, 1048-52. [Link]
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Ökten, S., et al. (2017). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 11(1), 86-93. [Link]
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Kumar, S., et al. (2016). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 11(5), 58-64. [Link]
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